N-ethyl-5-nitropyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C7H9N3O4S |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
N-ethyl-5-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C7H9N3O4S/c1-2-9-15(13,14)7-4-3-6(5-8-7)10(11)12/h3-5,9H,2H2,1H3 |
InChI Key |
JWSMPXOCMVFQOI-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Comparative Data Table
Structural Characterization
- ¹H NMR (CDCl₃) : δ 9.25 (d, 1H, pyridine-H), 8.47 (dd, 1H, pyridine-H), 3.15 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂).
Critical Analysis
- Regioselectivity : Nitration and sulfonation positions are controlled by directing effects of substituents. The 5-nitro group deactivates the pyridine ring, favoring sulfonation at the 2-position.
- Challenges : Isolation of sulfonyl chloride intermediates requires strict moisture control. Electrochemical methods mitigate this by in situ generation.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-5-nitropyridine-2-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: N-ethyl-5-aminopyridine-2-sulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-ethyl-5-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-ethyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA, such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-ethyl-5-nitropyridine-2-sulfonamide with structurally related compounds from the provided evidence:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Pyridine | -NO₂ (5-position), -SO₂NHCH₂CH₃ (2-position) | Nitro, sulfonamide |
| 2-(Ethylsulfanyl)-5-nitropyridine | Pyridine | -NO₂ (5-position), -S-C₂H₅ (2-position) | Nitro, thioether |
| N,N-Dimethylferrocenesulfonamide (12) | Ferrocene | -SO₂N(CH₃)₂ (substituted on ferrocene ring), -SO₂Ph (phenylsulfonyl) | Sulfonamide, sulfone |
| Ranitidine nitroacetamide | Furan-pyrimidine | -NO₂, -S-CH₂-furan, -NHCOCH₃ | Nitro, thioether, acetamide |
Key Observations :
- Electron Effects: The nitro group in this compound enhances electrophilicity at the pyridine ring, contrasting with the electron-donating dimethylamino groups in ranitidine derivatives .
- Core Structure : Ferrocene-based sulfonamides (e.g., compound 12) exhibit redox activity due to the ferrocene moiety, absent in pyridine-based analogs .
Physicochemical Properties
| Property | This compound | 2-(Ethylsulfanyl)-5-nitropyridine | N,N-Dimethylferrocenesulfonamide (12) |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Red-brown solid |
| Solubility | Moderate in DMSO | Likely low (thioether) | Soluble in CH₂Cl₂ |
| Stability | Nitro group may degrade under light | Stable under inert conditions | Air-stable due to ferrocene core |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
